N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[331]nonane-7-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide typically involves multi-step organic reactions. One common approach is the amidation of a carboxylic acid derivative with an appropriate amine. The reaction conditions often require the use of catalysts or coupling agents to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the phenyl rings.
Scientific Research Applications
N-butyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-butyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazabicyclo nonane derivatives and phenyl-substituted amides. Examples include:
- Diazabicyclo[3.3.1]nonane derivatives with different substituents on the phenyl rings.
- Phenyl-substituted amides with variations in the alkyl chain length or functional groups.
Uniqueness
N-butyl-9-oxo-2,4,6,8-tetra(phenyl)-3,7-diazabicyclo[331]nonane-7-carboxamide is unique due to its specific combination of a diazabicyclo nonane core and multiple phenyl groups
Properties
CAS No. |
82058-26-2 |
---|---|
Molecular Formula |
C36H37N3O2 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
N-butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C36H37N3O2/c1-2-3-24-37-36(41)39-33(27-20-12-6-13-21-27)29-31(25-16-8-4-9-17-25)38-32(26-18-10-5-11-19-26)30(35(29)40)34(39)28-22-14-7-15-23-28/h4-23,29-34,38H,2-3,24H2,1H3,(H,37,41) |
InChI Key |
KCJLMPALOLQKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3)C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.